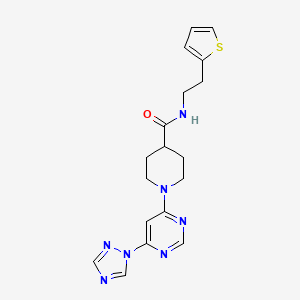
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
The chemical compound has structural motifs common in heterocyclic chemistry, which is a vital area in medicinal chemistry for the development of new therapeutic agents. For instance, compounds containing the 1,2,4-triazole and pyrimidine rings have been explored for their potential in creating novel heterocyclic compounds with significant biological activities. Research by Dotsenko et al. (2012) exemplifies the use of piperidine derivatives in the synthesis of N,S-containing heterocycles, showcasing the utility of such structures in crafting complex molecular frameworks with potential biological applications (Dotsenko, Krivokolysko, & Litvinov, 2012).
Antimicrobial and Anti-inflammatory Properties
Compounds analogous to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide have been investigated for their antimicrobial and anti-inflammatory properties. For example, Basoğlu et al. (2013) focused on the synthesis of hybrid molecules containing piperidine and investigated their biological activities, including antimicrobial effects, highlighting the relevance of such compounds in developing new antimicrobial agents (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anti-Angiogenic and DNA Cleavage Activities
The structural elements present in the compound are also significant in the study of anti-angiogenic and DNA cleavage activities, which are crucial for anticancer research. Kambappa et al. (2017) synthesized novel derivatives that exhibited significant anti-angiogenic effects and DNA cleavage activities, underscoring the potential of such compounds in cancer treatment strategies (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Enaminone Reactions and Heterocyclic Compound Synthesis
The reactivity of enaminones, which share structural similarities with the compound , towards aminoheterocycles, leading to the formation of azolopyrimidines, azolopyridines, and quinolines, has been explored. This research area is critical for the synthesis of new heterocyclic compounds with varied biological activities. Almazroa et al. (2004) demonstrated the versatility of enaminones in reacting with heterocyclic amines, offering pathways to novel pyridones and other heterocyclic frameworks (Almazroa, Elnagdi, & El‐Din, 2004).
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c26-18(20-6-3-15-2-1-9-27-15)14-4-7-24(8-5-14)16-10-17(22-12-21-16)25-13-19-11-23-25/h1-2,9-14H,3-8H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSNGNNDKQNYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CS2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)
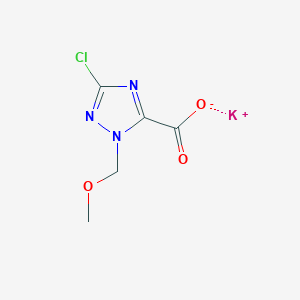

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)
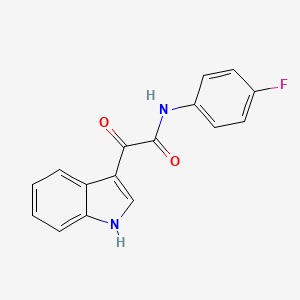
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)
![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)
![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)
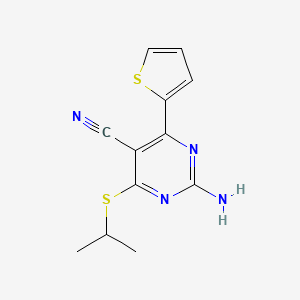

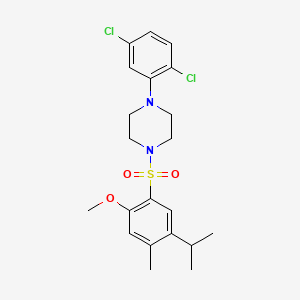

![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)